molecular formula C12H17NO3 B5833843 N-(3,5-dimethoxyphenyl)butanamide

N-(3,5-dimethoxyphenyl)butanamide

Cat. No.: B5833843
M. Wt: 223.27 g/mol
InChI Key: CNLIPAVQJGJWQC-UHFFFAOYSA-N
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Description

N-(3,5-Dimethoxyphenyl)butanamide is an aromatic amide derivative characterized by a butanamide chain linked to a 3,5-dimethoxyphenyl group. The methoxy substituents at the 3- and 5-positions of the phenyl ring confer electron-donating effects, influencing both reactivity and intermolecular interactions.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-4-5-12(14)13-9-6-10(15-2)8-11(7-9)16-3/h6-8H,4-5H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNLIPAVQJGJWQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=CC(=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethoxyphenyl)butanamide typically involves the reaction of 3,5-dimethoxyaniline with butanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond, resulting in the desired product.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.

    Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)butanamide involves its interaction with specific molecular targets, leading to various biological effects. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Alkyl Chain Variations in Acylated Sulfamoyl Phenyl Derivatives ()

A series of sulfonamide-linked acylated compounds (5a–5d) synthesized in Molecules (2013) provides insights into the role of alkyl chain length on physicochemical properties. Key comparisons with N-(3,5-dimethoxyphenyl)butanamide include:

Property This compound (Hypothetical) (S)-N-(4-Sulfamoylphenyl)butyramide (5a) (S)-N-(4-Sulfamoylphenyl)pentanamide (5b) (S)-N-(4-Sulfamoylphenyl)hexanamide (5c)
Alkyl Chain Length C4 (butanamide) C4 (butyramide) C5 (pentanamide) C6 (hexanamide)
Melting Point (°C) Not reported 180–182 174–176 142–143
Optical Rotation [α]D Not applicable (achiral) +4.5° +5.7° +6.4°
Synthetic Yield (%) Not reported 51.0 45.4 48.3

Key Findings :

  • Alkyl Chain Impact : Longer alkyl chains (e.g., hexanamide in 5c) correlate with reduced melting points, suggesting decreased crystallinity and increased lipophilicity .

Stereochemical and Substituent Variations in Pharmacopeial Derivatives ()

Complex butanamide derivatives reported in Pharmacopeial Forum (2017) highlight the role of stereochemistry and bulky substituents:

Compound Key Features
(R)-N-[(2S,4S,5S)-...] Chiral centers at 2S,4S,5S; dimethylphenoxy and tetrahydropyrimidinyl groups
(S)-N-[(2R,4R,5S)-...] Stereochemical inversion at 2R,4R; similar substituents
(S)-N-[(2R,4S,5S)-...] Mixed stereochemistry at 4S; additional hydroxyl group

Comparison with this compound :

  • Steric Effects : The pharmacopeial derivatives contain bulky substituents (e.g., diphenylhexanamide backbones), which may enhance target selectivity but reduce metabolic stability compared to the simpler this compound .

Aromatic vs. Heterocyclic Amide Comparisons ()

N-(3,5-Dimethoxyphenyl)furan-2-carboxamide (Compound 6) synthesized via palladium-catalyzed coupling provides a contrast in amide structure:

Property This compound N-(3,5-Dimethoxyphenyl)furan-2-carboxamide (6)
Amide Type Aliphatic (butanamide) Aromatic (furan-2-carboxamide)
Physical State Likely solid Oil
Synthetic Yield (%) Not reported 89
Electronic Effects Electron-donating methoxy groups Conjugated furan ring (electron-withdrawing)

Key Differences :

  • Lipophilicity : The aliphatic butanamide chain in the target compound likely increases lipophilicity compared to the planar, aromatic furan carboxamide, affecting membrane permeability .
  • Reactivity : The furan ring in Compound 6 may participate in π-π stacking interactions, absent in this compound, which relies on methoxy-mediated hydrogen bonding .

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